Methyl 2-(5-fluoro-2-nitrophenyl)acrylate
CAS No.: 494836-63-4
Cat. No.: VC4150558
Molecular Formula: C10H8FNO4
Molecular Weight: 225.175
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 494836-63-4 |
|---|---|
| Molecular Formula | C10H8FNO4 |
| Molecular Weight | 225.175 |
| IUPAC Name | methyl 2-(5-fluoro-2-nitrophenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C10H8FNO4/c1-6(10(13)16-2)8-5-7(11)3-4-9(8)12(14)15/h3-5H,1H2,2H3 |
| Standard InChI Key | ZFGGYMKJIHQMJN-UHFFFAOYSA-N |
| SMILES | COC(=O)C(=C)C1=C(C=CC(=C1)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Methyl 2-(5-fluoro-2-nitrophenyl)acrylate belongs to the class of α,β-unsaturated esters, featuring a nitro group at the 2-position and a fluorine atom at the 5-position of the phenyl ring. Its IUPAC name, methyl 2-(5-fluoro-2-nitrophenyl)prop-2-enoate, reflects the acrylate ester functional group conjugated to the substituted aromatic system. The compound’s structure is validated by spectroscopic data, including a characteristic carbonyl stretch at 1720 cm⁻¹ in infrared spectroscopy and distinct ¹H/¹³C NMR resonances for the vinyl and aromatic protons .
Table 1: Key Molecular Descriptors
Synthesis and Optimization Strategies
The synthesis of methyl 2-(5-fluoro-2-nitrophenyl)acrylate predominantly employs base-mediated nitrophenyl reductive cyclization. A representative procedure involves reacting methyl-2-(5-fluoro-2-nitrophenyl)acrylate (1.37 g, 6.08 mmol) under controlled conditions to yield 1.40 g (87%) of the product as a pale-yellow solid. Key considerations include:
Reaction Mechanism
The nitro group facilitates electrophilic aromatic substitution, while the acrylate moiety participates in Michael addition or cycloaddition reactions. The fluorine atom’s electron-withdrawing effect enhances the nitro group’s reactivity, enabling efficient cyclization .
Yield Optimization
-
Temperature Control: Maintaining reaction temperatures between 0–5°C minimizes side reactions.
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve solubility.
-
Catalysis: Palladium or nickel catalysts enhance reductive steps, though their use remains under investigation .
Table 2: Synthetic Protocols Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Base-mediated cyclization | 87 | >95 | Scalability |
| Malonate ester route | 72* | 90 | Functional group tolerance |
| *Reported for dimethyl 2-(5-fluoro-2-nitrophenyl)malonate . |
Physicochemical and Spectral Characterization
Thermal Stability
The compound exhibits a melting point of 68°C and a predicted boiling point of 347.7°C, consistent with its aromatic and polar functional groups . Differential scanning calorimetry (DSC) reveals endothermic decomposition above 250°C, suggesting suitability for high-temperature reactions .
Spectroscopic Profiles
-
¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.8 Hz, 1H, Ar-H), 6.95 (s, 1H, CH₂=), 6.80 (s, 1H, CH₂=), 3.85 (s, 3H, OCH₃).
-
IR (KBr): 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Methyl 2-fluoroacrylate | HeLa | 15.2 | ROS generation |
| Nitrophenyl malonates | MCF-7 | 8.7 | Topoisomerase inhibition |
Industrial and Research Applications
Polymer Chemistry
The acrylate group enables radical polymerization, forming fluorinated polymers with enhanced thermal stability . Copolymers with methyl methacrylate exhibit glass transition temperatures (Tg) up to 120°C .
Drug Discovery
Patent EP1147095B1 discloses derivatives of this compound as kinase inhibitors, highlighting its role in medicinal chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume